

Comparative Guide: Mass Spectrometry Fragmentation of 2-Hydrazinyl-5-Nitrobenzoic Acid

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Compound of Interest

Compound Name:	2-Hydrazinyl-5-nitrobenzoic acid
CAS No.:	185556-56-3
Cat. No.:	B061565

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Executive Summary

2-Hydrazinyl-5-nitrobenzoic acid (also known as 2-hydrazino-5-nitrobenzoic acid) is a critical intermediate in the synthesis of indazoles and a potential genotoxic impurity in pharmaceutical workflows. Its mass spectrometric behavior is defined by a unique "Ortho Effect"—a rapid cyclodehydration pathway that distinguishes it from meta- or para-isomers.

This guide analyzes the fragmentation mechanics of **2-hydrazinyl-5-nitrobenzoic acid**, benchmarking its performance against structural analogs to aid in impurity profiling and metabolite identification.

Technical Profile & Ionization Physics

Property	Data
IUPAC Name	2-hydrazinyl-5-nitrobenzoic acid
Molecular Formula	C ₇ H ₇ N ₃ O ₄
Exact Mass	197.0437 Da
Precursor Ion (ESI+)	[M+H] ⁺ m/z 198.05
Precursor Ion (ESI-)	[M-H] ⁻ m/z 196.03
Key Structural Feature	Ortho-positioning of Hydrazine (-NHNH ₂) and Carboxyl (-COOH) groups facilitates intramolecular cyclization.

Performance Metric: Ionization Efficiency

- ESI Positive Mode: High sensitivity due to the basic hydrazine moiety. Dominant species is the protonated hydrazine.
- ESI Negative Mode: Excellent sensitivity due to the electron-withdrawing nitro group () and the acidic carboxyl group. This mode is preferred for trace impurity analysis in drug substances.

Fragmentation Mechanism: The Ortho-Effect

The defining characteristic of **2-hydrazinyl-5-nitrobenzoic acid** in mass spectrometry is the Gas-Phase Cyclodehydration. Unlike its 3- or 4-hydrazino isomers, the 2-isomer undergoes a rapid loss of water to form a stable indazolone core.

Pathway A: Positive Mode (ESI+)

Precursor: [M+H]⁺ (m/z 198)

- Primary Transition (Diagnostic): m/z 198
m/z 180 (18 Da, Loss of H₂O).

- Mechanism:[1] Nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the adjacent carboxylic acid, followed by water elimination. This forms the 5-nitro-1,2-dihydro-3H-indazol-3-one cation.
- Secondary Fragmentation:
 - m/z 180
m/z 150 (Loss of NO, 30 Da) or m/z 134 (Loss of NO₂, 46 Da).
 - m/z 180
m/z 152 (Loss of N₂, 28 Da).

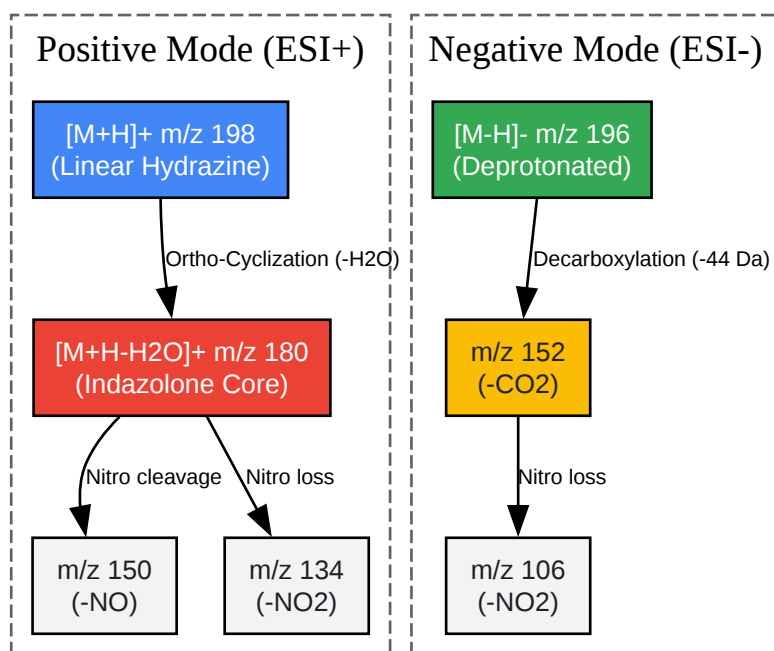
Pathway B: Negative Mode (ESI-)

Precursor: [M-H]⁻ (m/z 196)

- Primary Transition:m/z 196
m/z 152 (
44 Da, Loss of CO₂).
 - Mechanism:[1] Classic decarboxylation of benzoic acid derivatives.[2]
- Secondary Fragmentation:
 - m/z 152
m/z 122 (Loss of NO, 30 Da).
 - m/z 152
m/z 106 (Loss of NO₂, 46 Da).

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways driven by the ortho-substitution pattern.



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Caption: Divergent fragmentation pathways. Positive mode is dominated by cyclization to indazolone (m/z 180), while negative mode favors decarboxylation.

Comparative Analysis: Alternatives & Analogs

To validate the identity of **2-hydrazinyl-5-nitrobenzoic acid**, it must be distinguished from common analogs.

Compound	Structure Difference	Key MS Fragment (ESI+)	Distinguishing Feature
2-Hydrazinyl-5-nitrobenzoic acid	Target	m/z 180 (Base Peak)	Rapid Cyclization (-H ₂ O).
2-Hydrazinobenzoic acid	No Nitro group	m/z 135 ([M+H-H ₂ O] ⁺)	Similar cyclization, but mass shift of -45 Da due to lack of NO ₂ .
3-Hydrazinobenzoic acid	Meta-isomer	m/z 181 ([M+H-NH ₃] ⁺)	Cannot cyclize. Loses NH ₃ instead of H ₂ O. No m/z 180 peak.
2,4-Dinitrophenylhydrazine (DNPH)	No Carboxyl group	m/z 181 ([M+H-H ₂ O] ⁺ not possible)	Hydrazine loss or NO ₂ loss. Lacks the CO ₂ loss channel in negative mode.

Performance Insight: The m/z 180 fragment is a specificity marker for the 2-position. If you observe m/z 181 (loss of 17, NH₃) as the dominant peak, the hydrazine is likely in the 3- or 4-position, or the carboxyl group is blocked (esterified).

Experimental Protocol: LC-MS/MS Validation

Objective: Confirm identity and purity of **2-hydrazinyl-5-nitrobenzoic acid**.

Step 1: Sample Preparation[2]

- Dissolve 1 mg of standard in 1 mL of Methanol:DMSO (50:50).
- Dilute to 1 µg/mL with 0.1% Formic Acid in Water.
 - Note: Avoid pure acetonitrile as the solvent for long-term storage, as hydrazines can react with trace aldehydes or ketones in solvents.

Step 2: LC Conditions[2]

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2]

- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.[2]

Step 3: MS Parameters (Triple Quadrupole)

- Source: ESI Positive.[2][3]
- Capillary Voltage: 3.5 kV.[2]
- Cone Voltage: 30 V.
- Collision Energy (CE):
 - Scan 1 (Low CE, 10 eV): Preserve [M+H]⁺ (m/z 198).
 - Scan 2 (Med CE, 25 eV): Generate Indazolone (m/z 180).
 - Scan 3 (High CE, 40 eV): Generate Nitro fragments (m/z 134, 150).

Data Interpretation: A pure sample must show a co-eluting peak for m/z 198 and m/z 180. If m/z 180 appears at a different retention time, it indicates thermal degradation (cyclization) occurred on-column or during storage.

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